molecular formula C17H20F3N3O3S2 B2656352 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine CAS No. 1428348-98-4

4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine

Cat. No.: B2656352
CAS No.: 1428348-98-4
M. Wt: 435.48
InChI Key: KWJLOPLOYHBKQR-UHFFFAOYSA-N
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Description

4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is a complex organic compound that features a piperidine ring, an imidazole moiety, and a trifluoromethoxy phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine typically involves multiple steps:

    Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring or the trifluoromethoxy phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines and Thiols: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions, particularly those involving sulfur-containing compounds. Its imidazole moiety also makes it a potential ligand for metal ions in biochemical assays.

Medicine

In medicinal chemistry, this compound could be explored for its potential pharmacological activities. The presence of the imidazole and piperidine rings suggests it may interact with biological targets such as receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine would depend on its specific application. In a biological context, it may interact with enzymes or receptors through its imidazole and piperidine moieties, potentially inhibiting or activating specific pathways. The trifluoromethoxy group could enhance its binding affinity or stability in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-imidazole-2-thiol: Shares the imidazole and thiol functionalities.

    4-(trifluoromethoxy)benzenesulfonyl chloride: Contains the trifluoromethoxy phenyl and sulfonyl groups.

    Piperidine derivatives: Various piperidine-based compounds with different substituents.

Uniqueness

What sets 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine apart is the combination of these functional groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[(1-methylimidazol-2-yl)sulfanylmethyl]-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O3S2/c1-22-11-8-21-16(22)27-12-13-6-9-23(10-7-13)28(24,25)15-4-2-14(3-5-15)26-17(18,19)20/h2-5,8,11,13H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJLOPLOYHBKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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